3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve moderate temperatures and the use of appropriate solvents to ensure good solubility of the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in a variety of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique combination of functional groups in this compound makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into the mechanisms of action of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, while the thiadiazole ring can participate in hydrogen bonding or other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
2-[({[4-chloro-2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetic acid: This compound shares the trifluoromethyl and carbamoyl groups but differs in the overall structure and functional groups.
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide: Another compound with a trifluoromethyl group, but with different core structures and functional groups.
Uniqueness
The uniqueness of 3-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiadiazole ring provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
3-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O2S2/c19-11-5-3-4-10(8-11)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-7-2-1-6-12(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXKKPBGFZBEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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